5-Chloro-6-ethylpyrimidin-4-OL
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Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves cyclization reactions and substitutions. For instance, the synthesis of some 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines was achieved by cyclization of a precursor followed by nucleophilic substitution of a chloro group with substituted aromatic amine or phenoxide . Similarly, 4,6-dichloro-2-methylpyrimidine, an intermediate for synthetic anticancer drugs, was synthesized from acetamidine hydrochloride and dimethyl malonate through cyclization and chlorination .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often investigated using experimental techniques like FT-IR, FT-Raman, NMR, and theoretical techniques like Density Functional Theory (DFT). For example, the molecular structure of a chloro-substituted pyrimidine was investigated using these techniques, and the theoretical geometrical parameters were found to be in agreement with experimental values . The crystal structure of another chloro-substituted pyrimidine was determined by single-crystal X-ray diffraction, revealing the presence of disordered chlorine atoms and methyl groups .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including alkylation, cyclization, and halogenation. For instance, 2,4-diamino-6-hydroxypyrimidines were alkylated to afford N1- and O6-regioisomers, which were then converted to free phosphonic acids . The utility of pyrimidine derivatives as building blocks for the synthesis of other compounds, such as the efficient solid-phase synthesis of olomoucine, has also been demonstrated .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as their spectroscopic characteristics and nonlinear optical parameters, are of interest due to their potential applications. Quantum chemical calculations can provide insights into the geometrical, conformational, and spectroscopic properties of these compounds . The nonlinear optical properties, such as polarizability and hyperpolarizability, are also calculated to understand the electronic behavior of these molecules .
Scientific Research Applications
Synthesis and Chemical Properties
- 5-Chloro-6-ethylpyrimidin-4-OL is synthesized through specific chlorination reactions and is a product of pyrimidin-4-ols having 5-nitrogen functionality. These compounds demonstrate diverse reactivity and outcomes based on different chlorination conditions (Harnden & Hurst, 1990).
- The molecule shows varied reactions under different conditions. For instance, in the presence of H2O2 and ethanol, it forms different derivatives instead of the expected hydroxylated product (R. K. Glushkov, B. A. Ivin, E. G. Sochilin, 1971).
Pharmaceutical and Biological Applications
- Derivatives of 5-Chloro-6-ethylpyrimidin-4-OL have been explored for their antiviral activity, particularly against retroviruses, with some derivatives showing promise in cell culture environments (D. Hocková et al., 2003).
- In the context of antimalarial drugs, derivatives of this compound, specifically those with modifications at certain positions, have been synthesized and evaluated for their efficacy against Plasmodium berghei in mice (Ress Rw et al., 1976).
Structural and Material Science Research
- Studies have also focused on the structural aspects of 5-Chloro-6-ethylpyrimidin-4-OL derivatives, examining their crystal structures and molecular interactions. This includes investigating the synthesis of various derivatives and analyzing their properties using techniques like X-ray diffraction (Marcin Stolarczyk et al., 2018).
- NMR studies have been conducted to understand the multiple conformations in complexes of enzymes with pyrimethamine analogs, providing insight into the molecular structure and interactions of such compounds (B. Birdsall et al., 1990).
Future Directions
While specific future directions for 5-Chloro-6-ethylpyrimidin-4-ol are not mentioned in the available resources, the field of chemical synthesis and analysis is continually evolving. Advances in areas such as directed evolution, controlled drug delivery systems, and computational analyses of mechanisms of action are likely to influence future research and applications of chemical compounds .
properties
IUPAC Name |
5-chloro-4-ethyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-2-4-5(7)6(10)9-3-8-4/h3H,2H2,1H3,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXWRFSKLBACLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)NC=N1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452475 |
Source
|
Record name | 5-CHLORO-6-ETHYLPYRIMIDIN-4-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10452475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-ethylpyrimidin-4-OL | |
CAS RN |
130129-58-7 |
Source
|
Record name | 5-CHLORO-6-ETHYLPYRIMIDIN-4-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10452475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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